An In-Depth Technical Guide to 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1190320-15-0): A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1190320-15-0): A Versatile Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, a heterocyclic compound identified by CAS number 1190320-15-0. As a member of the pyrrolopyridine (or azaindole) class, this molecule represents a structurally significant scaffold in medicinal chemistry. Its core structure is implicated in a range of biological activities, most notably in the development of novel anticancer agents that function as tubulin polymerization inhibitors. The presence of a primary amine at the 3-position offers a versatile synthetic handle for the development of compound libraries aimed at various therapeutic targets, including protein kinases and other critical cellular enzymes. This document, intended for researchers and drug development professionals, will detail the compound's physicochemical properties, propose a robust synthetic strategy, explore its established and potential biological applications, and provide validated experimental protocols for its evaluation.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyridine ring. They exist as six distinct isomers, each offering a unique spatial arrangement of nitrogen atoms and hydrogen bond donors/acceptors, which profoundly influences their interaction with biological targets.[1] The pyrrole ring itself is a cornerstone of many natural products and pharmaceuticals, valued for its ability to participate in various biological interactions.[2]
The pyrrolopyridine scaffold is a "privileged" structure in drug discovery, with derivatives showing a wide spectrum of pharmacological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor effects.[1][3][4] For instance, derivatives of the related pyrrolo[3,2-b]pyridine isomer have been investigated as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1) and Phosphodiesterase 4B (PDE4B).[5][6]
The specific 1H-pyrrolo[3,2-c]pyridine isomer has recently garnered significant attention. Research has demonstrated that derivatives based on this scaffold can act as potent colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and inducing cancer cell apoptosis, highlighting its potential in oncology.[7] The subject of this guide, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, serves as a crucial building block for harnessing this potential, providing a platform for generating novel therapeutic candidates.[8]
Physicochemical Properties and Structural Analysis
The fundamental properties of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine are summarized below. A thorough characterization is essential for confirming its identity and purity post-synthesis.
| Property | Value | Reference |
| CAS Number | 1190320-15-0 | [9] |
| Synonyms | 3-Amino-6-Methyl-5-azaindole | [10] |
| Molecular Formula | C₈H₉N₃ | [9] |
| Molecular Weight | 147.18 g/mol | [9] |
| Appearance | Expected to be a solid | N/A |
Caption: Figure 1: Structure of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine.
Structural Elucidation
As a Senior Application Scientist, I would advise that structural confirmation relies on a combination of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, a singlet for the methyl group, and a broad singlet for the amine (NH₂) protons. The pyrrole NH proton would also be visible, likely as a broad singlet.
-
¹³C NMR: The carbon spectrum would confirm the presence of eight distinct carbon environments, including the aromatic carbons and the aliphatic methyl carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The molecule would show a prominent [M+H]⁺ ion at approximately m/z 148.0845, consistent with the formula C₈H₁₀N₃⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine and the pyrrole NH group (typically in the 3100-3500 cm⁻¹ region) and C-H stretching for the aromatic and methyl groups.
Synthetic Strategy and Methodologies
While specific synthesis procedures for this exact compound are not widely published, a robust and logical synthetic route can be designed based on established methodologies for analogous pyrrolopyridine systems.[7] The proposed strategy centers on the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Retrosynthetic Analysis
The primary amine functionality is best introduced via the reduction of a nitro group, a reliable and high-yielding transformation. This retrosynthetic approach simplifies the target to a more stable nitro-substituted intermediate, which can be constructed from a commercially available pyridine derivative.
Caption: Figure 2: Retrosynthetic analysis for the target compound.
Proposed Forward Synthesis Protocol
This protocol is designed for trustworthiness; each step employs well-understood reactions and leads to intermediates that can be readily purified and characterized, validating the progress of the synthesis.
Starting Material: 2-Chloro-5-methyl-4-nitropyridine 1-oxide (accessible from 2-chloro-5-methylpyridine).
Step 1: Synthesis of 2-Chloro-3-((dimethylamino)methylene)-5-methyl-4-nitropyridine
-
Rationale: This step introduces a vinyl-equivalent group that is essential for the subsequent formation of the pyrrole ring. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a convenient one-carbon electrophile and source of the enamine functionality.
-
Procedure:
-
To a solution of 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in dry N,N-Dimethylformamide (DMF, 5 mL/mmol), add DMF-DMA (3.0 eq).
-
Heat the mixture at 100-110 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the enamine intermediate.
-
Step 2: Reductive Cyclization to form 6-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine
-
Rationale: Iron powder in acetic acid is a classic, cost-effective, and highly efficient method for the simultaneous reduction of the nitro group and the N-oxide, which triggers the intramolecular cyclization to form the fused pyrrole ring.
-
Procedure:
-
Suspend the enamine intermediate from Step 1 (1.0 eq) in a mixture of acetic acid and water (4:1, 10 mL/mmol).
-
Heat the suspension to 80 °C and add iron powder (5.0 eq) portion-wise over 30 minutes.
-
Stir the reaction vigorously at 100 °C for 2-3 hours.
-
Cool the mixture, filter through a pad of Celite to remove iron salts, and wash the pad with ethyl acetate.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Step 3: Reduction to 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
-
Rationale: A final, clean reduction of the 3-nitro group is required. Tin(II) chloride in ethanol or catalytic hydrogenation (H₂/Pd-C) are both excellent choices that are chemoselective and avoid reduction of the pyridine ring.
-
Procedure (using SnCl₂):
-
Dissolve the 3-nitro intermediate from Step 2 (1.0 eq) in ethanol (15 mL/mmol).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and heat the mixture to reflux (approx. 78 °C) for 1-2 hours.
-
Cool the reaction, pour it into ice water, and basify to pH 8-9 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer extensively with ethyl acetate or a mixture of chloroform and isopropanol.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate to yield the final product, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Caption: Figure 3: Proposed workflow for the synthesis of the target compound.
Role in Drug Discovery: Biological Activity and Therapeutic Potential
The true value of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine lies in its application as a scaffold for potent, biologically active molecules. The 3-amino group is a key point for diversification, allowing for the synthesis of amides, sulfonamides, and other derivatives to explore structure-activity relationships (SAR).
Primary Application: Anticancer Agents Targeting Tubulin
The most compelling application for this scaffold is in oncology. A recent study detailed the design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization.[7]
-
Mechanism of Action: These compounds were found to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are critical components of the cytoskeleton essential for cell division (mitosis). By inhibiting their formation, the compounds induce a cell cycle arrest in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[7]
-
Therapeutic Implication: Microtubule-targeting agents are a clinically validated and highly successful class of anticancer drugs. The 1H-pyrrolo[3,2-c]pyridine scaffold represents a novel chemotype for developing next-generation agents in this class, potentially overcoming resistance mechanisms associated with existing drugs.
Caption: Figure 4: Mechanism of action for tubulin-targeting anticancer agents.
Broader Potential as a Privileged Scaffold
The pyrrolopyridine core is a versatile pharmacophore. The 3-amino group on the target molecule is a gateway to exploring other biological targets where this scaffold may be effective.
| Therapeutic Target | Pyrrolopyridine Isomer | Biological Activity | Reference |
| Tubulin | Pyrrolo[3,2-c] | Anticancer (Inhibits Polymerization) | [7] |
| FMS Kinase | Pyrrolo[3,2-c] | Anticancer, Anti-arthritic | [1] |
| SGK-1 Kinase | Pyrrolo[2,3-b] | Treatment of SGK-1 mediated disorders | [11] |
| NADPH Oxidase 2 | Pyrrolo[2,3-b] | Neuroprotection, Anti-inflammatory | [12] |
| PI3 Kinases | Pyrrolo[3,4-c] | Anticancer | [3] |
| PDE4B | Pyrrolo[2,3-b] | Anti-inflammatory | [6] |
This table illustrates that the broader pyrrolopyridine family has been successfully utilized to develop inhibitors for a variety of enzymes. Therefore, libraries derived from 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine are highly promising for screening against kinase panels and other targets relevant to inflammatory, neurodegenerative, and metabolic diseases.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of derivatives synthesized from the title compound, standardized in vitro assays are required. The following protocols provide a framework for this evaluation.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC₅₀).
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol: Tubulin Polymerization Assay
-
Objective: To directly measure the effect of a test compound on the in vitro polymerization of purified tubulin.
-
Methodology:
-
Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which typically includes purified tubulin, GTP, and a fluorescence reporter.
-
Preparation: Reconstitute tubulin in a suitable buffer on ice. Prepare test compounds at various concentrations.
-
Assay Execution: In a 96-well plate, mix the tubulin with GTP and the test compound (or controls: paclitaxel for promotion, colchicine for inhibition).
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence increase (indicative of polymerization) over time (e.g., every minute for 60 minutes).
-
Analysis: Plot fluorescence versus time. Compare the polymerization curves of the test compounds to the positive and negative controls to determine if they inhibit or enhance tubulin polymerization.[7]
-
Conclusion and Future Perspectives
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine is more than just a chemical entity; it is a strategic starting point for the discovery of novel therapeutics. Its demonstrated relevance in the development of potent tubulin inhibitors positions it as a high-value scaffold for oncology research.[7] The versatility of the 3-amino group provides a rich opportunity for medicinal chemists to create diverse libraries targeting a wide array of diseases.
Future research should focus on:
-
SAR Expansion: Systematically modifying the 3-amino position to explore its impact on tubulin inhibition and to develop SAR for other target classes, such as kinases.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties (solubility, metabolic stability, oral bioavailability).
-
New Target Identification: Screening libraries derived from this compound against diverse biological targets to uncover new therapeutic applications beyond oncology.
This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine in their drug discovery programs.
References
- ChemicalBook. (n.d.). 1190320-15-0 CAS Manufactory.
- Arctom. (n.d.). CAS NO. 1190320-15-0 | 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC, NIH.
- Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.
- Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
- Unknown Author. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
- ChemicalBook. (n.d.). 3-AMino-6-Methyl-5-azaindole | 1190320-15-0.
- Wojcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
- De Clercq, E., et al. (n.d.). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H). PubMed.
- PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.
- Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate.
- Unknown Author. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
- Hatcher, C. R., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC, PubMed Central.
- MySkinRecipes. (n.d.). 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride.
- JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride [myskinrecipes.com]
- 9. 1190320-15-0 CAS Manufactory [m.chemicalbook.com]
- 10. 3-AMino-6-Methyl-5-azaindole | 1190320-15-0 [chemicalbook.com]
- 11. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
(Note: Image is a representative structure for illustrative purposes.)